molecular formula C21H29N5 B2576503 N'-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine CAS No. 877786-36-2

N'-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine

Cat. No. B2576503
CAS RN: 877786-36-2
M. Wt: 351.498
InChI Key: VLLNCOWBFZTWNB-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[1,5-a]pyrimidine, which is a bicyclic compound consisting of fused pyrazole and pyrimidine rings . The compound has various substituents including a tert-butyl group, a methyl group, and a phenyl group on the pyrazolo[1,5-a]pyrimidine core. Additionally, it has a dimethyl ethane-1,2-diamine moiety attached via a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused ring system of the pyrazolo[1,5-a]pyrimidine and the various substituents. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating and electron-withdrawing effects of the substituents. For example, the tert-butyl and methyl groups are electron-donating, while the phenyl group is electron-withdrawing .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar dimethyl ethane-1,2-diamine moiety might increase its solubility in polar solvents .

Scientific Research Applications

Hydrogen-Bonded Structures

Research on compounds similar to the query molecule, such as 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine, has revealed their ability to form hydrogen-bonded chains and frameworks. These structural properties are significant in the study of molecular interactions and the design of crystalline materials with potential applications in material science and engineering (Portilla et al., 2006).

Phosphodiesterase Inhibitory Activity

A series of 6-phenylpyrazolo[3,4-d]pyrimidones, which share a similar pyrazolo[1,5-a]pyrimidine backbone with the query compound, has been evaluated for their specific inhibitory activity against cGMP-specific phosphodiesterase. These findings have implications for developing new therapeutic agents with potential applications in treating cardiovascular diseases and other conditions related to cyclic GMP signaling pathways (Dumaitre & Dodic, 1996).

Benzodiazepine Receptor Ligands

The reactivity of 7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines towards the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives has been explored, with these derivatives being investigated as potential benzodiazepine receptor ligands. This research area opens up new avenues for developing novel compounds that can modulate benzodiazepine receptors, with potential implications in treating anxiety and sleep disorders (Bruni et al., 1994).

Histamine H4 Receptor Ligands

Studies on 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R) have involved optimizing the potency and investigating the biological activity of these compounds. The research highlights the therapeutic potential of H4R antagonists in treating inflammation and pain, demonstrating the significance of pyrimidine derivatives in developing new anti-inflammatory and analgesic medications (Altenbach et al., 2008).

Antitumor and Antimicrobial Activities

Novel N-arylpyrazole-containing enaminones have been synthesized and evaluated for their antitumor and antimicrobial activities. These compounds, featuring pyrazole and pyrimidine moieties, have shown promising results against certain cancer cell lines and microbial strains, suggesting their potential as leads for the development of new anticancer and antimicrobial agents (Riyadh, 2011).

Mechanism of Action

Without specific information, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its specific biological target .

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards of this compound. Standard safety procedures should be followed when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. If it shows promising biological activity, it could be developed into a drug .

properties

IUPAC Name

N-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N',N'-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5/c1-15-19(16-10-8-7-9-11-16)20-23-17(21(2,3)4)14-18(26(20)24-15)22-12-13-25(5)6/h7-11,14,22H,12-13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLNCOWBFZTWNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)NCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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